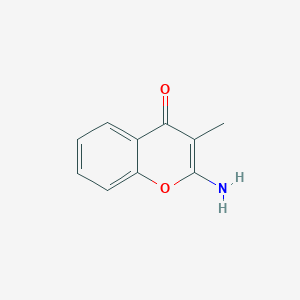

2-amino-3-methyl-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-amino-3-methyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromene family Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methyl-4H-chromen-4-one typically involves multicomponent reactions. One common method is the reaction of aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. This reaction proceeds under mild conditions and yields the desired chromene derivatives efficiently .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as magnetic nanocatalysts (MNPs@Cu) are used to enhance reaction efficiency and facilitate easy recovery and reuse .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: Conversion to chromen-4-one derivatives using oxidizing agents like tert-butyl hydroperoxide (TBHP).

Reduction: Reduction of the carbonyl group to form corresponding alcohols.

Substitution: Nucleophilic substitution reactions at the amino group or the methyl group.

Common Reagents and Conditions

Oxidation: TBHP in the presence of tetrabutylammonium iodide (TBAI) as a catalyst.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products

Oxidation: Chromen-4-one derivatives.

Reduction: Chromanol derivatives.

Substitution: Substituted chromene derivatives with diverse functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its potential in drug development due to its ability to interact with specific molecular targets. Notably, it has shown promise in:

-

Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. A study demonstrated that modifications at the 6-position enhance the inhibition of tumor-associated proteins like Bcl-2, leading to apoptosis in cancer cells .

- Case Study : In vitro tests on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound resulted in significant reductions in cell viability, indicating potent anticancer activity.

Antimicrobial Properties

Preliminary studies suggest that 2-amino-3-methyl-4H-chromen-4-one may possess antimicrobial properties. Although specific data for this compound is limited, related chromone derivatives have shown efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored using various models:

- Case Study : In experiments with LPS-stimulated RAW 264.7 macrophages, pre-treatment with the compound resulted in decreased levels of inflammatory cytokines such as TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-amino-3-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as oxidoreductases and kinases, leading to the modulation of cellular processes. The compound’s ability to intercalate with DNA and inhibit topoisomerases contributes to its antitumor activity .

Comparison with Similar Compounds

Similar Compounds

- 3-{(5-Mercapto-1,3,4-thiadiazol-2-ylimino)methyl}-4H-chromen-4-one .

- 2-amino-4H-chromene derivatives .

- 4H-chromen-4-one derivatives .

Uniqueness

2-amino-3-methyl-4H-chromen-4-one stands out due to its unique combination of an amino group and a methyl group on the chromene scaffold. This structural feature imparts distinct biological activities and makes it a versatile compound for various applications in medicinal chemistry and industrial processes.

Biological Activity

2-Amino-3-methyl-4H-chromen-4-one, a member of the chromene family, has garnered attention due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chromene backbone with an amino group at the 2-position and a methyl group at the 3-position, contributing to its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells by inhibiting specific pathways involved in cell proliferation.

- Mechanism of Action : The compound interacts with tubulin, disrupting its polymerization and leading to G2/M cell-cycle arrest. This action results in caspase-dependent apoptosis in various cancer cell lines .

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness comparable to standard antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | ≤ 16 µg/mL | |

| Staphylococcus aureus | ≤ 32 µg/mL |

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of several key enzymes involved in disease processes:

- Monoamine Oxidase (MAO) Inhibition : The compound has shown potential as a selective MAO-B inhibitor, which is relevant for neurodegenerative diseases.

- Topoisomerase Inhibition : It inhibits topoisomerase enzymes that are critical for DNA replication and repair, making it a candidate for cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Research has shown that substituents at specific positions on the chromene ring enhance or diminish activity:

| Substituent Position | Effect on Activity |

|---|---|

| R1 (Aromatic Group) | Enhances anticancer activity |

| R2 (Amino Group) | Critical for MAO inhibition |

| R3 (Methyl Group) | Modulates enzyme binding |

Case Studies

- Anticancer Efficacy : A study demonstrated that derivatives of this compound exhibited superior cytotoxicity compared to conventional chemotherapeutics like cisplatin in prostate cancer models .

- Antifungal Activity : In vitro tests against six Candida species indicated that the compound had MIC values comparable to fluconazole, suggesting its potential as an antifungal agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3-methyl-4H-chromen-4-one, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via condensation reactions involving 4-oxo-4H-chromene-3-carboxaldehyde derivatives and amine-containing reagents under reflux conditions. For example, refluxing in ethanol with stoichiometric equivalents of diamines (e.g., 1,2-diaminobenzene) yields high-purity products after crystallization . Purity is validated using FTIR (to confirm functional groups like C=O and NH₂), ¹H/¹³C NMR (to verify substituent positions), and HRMS (to confirm molecular weight) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- FTIR : Identifies carbonyl (C=O, ~1647 cm⁻¹) and amino (~3400–3480 cm⁻¹) groups .

- NMR : ¹H NMR resolves aromatic protons (δ 6–8 ppm) and methyl groups (δ ~2.5 ppm); ¹³C NMR confirms chromenone carbons (e.g., C=O at ~177 ppm) .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ peaks) .

Q. How can researchers address poor solubility during NMR analysis of this compound derivatives?

- Methodological Answer : Use deuterated solvents like DMSO-d₆ or DMF-d₇ to enhance solubility. If unresolved, employ solid-state NMR or derivatization (e.g., acetylation of amino groups) to improve spectral quality .

Advanced Research Questions

Q. How can contradictory NMR spectral data between different batches of this compound be systematically analyzed?

- Methodological Answer : Cross-validate results using complementary techniques:

- HRMS : Detect impurities or byproducts (e.g., incomplete reaction intermediates).

- HPLC : Quantify purity and isolate minor components.

- XRD : Compare crystallographic data to rule out polymorphic variations .

- For solvent-induced shifts, replicate experiments in consistent solvents (e.g., CDCl₃ vs. DMSO-d₆) .

Q. What strategies are effective in solving the crystal structure of this compound using SHELX?

- Methodological Answer :

- Data Collection : Use high-resolution single-crystal XRD (MoKα radiation, λ = 0.71073 Å) at low temperatures (e.g., 223 K) to minimize thermal motion .

- Refinement : In SHELXL, apply anisotropic displacement parameters for non-H atoms and constrain H atoms geometrically. Address twinning (if present) using TWIN/BASF commands .

- Validation : Check R-factors (<5%), residual density maps, and CIF reports using WinGX .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometries (e.g., Gaussian09) to study tautomerism (e.g., keto-enol forms) and electron distribution at the amino and carbonyl sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for pharmacological testing .

Q. What experimental design considerations are critical for studying the photophysical properties of this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure λ_max in solvents of varying polarity (e.g., ethanol vs. hexane) to assess solvatochromism.

- Fluorescence Quenching : Titrate with metal ions (e.g., Fe³⁺) to evaluate chelation potential .

- TD-DFT : Correlate experimental spectra with theoretical transitions to assign electronic states .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies in reported melting points for this compound derivatives?

- Methodological Answer :

- Standardization : Use calibrated equipment (e.g., Büchi melting point apparatus) and heating rates (1–2°C/min).

- Polymorphism Screening : Perform XRD to identify crystalline forms. For example, reports mp 51–54°C for a related chromenone, while notes mp 214–216°C for an amino derivative, highlighting substituent effects .

Q. What statistical approaches are recommended for analyzing biological activity data of this compound analogs?

- Methodological Answer :

- QSAR Models : Use partial least squares (PLS) regression to correlate substituent descriptors (e.g., Hammett σ) with IC₅₀ values.

- ANOVA : Compare activity across substituent groups (e.g., methoxy vs. hydroxy) to identify significant trends .

Q. Tables for Key Data

Properties

CAS No. |

89047-15-4 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

2-amino-3-methylchromen-4-one |

InChI |

InChI=1S/C10H9NO2/c1-6-9(12)7-4-2-3-5-8(7)13-10(6)11/h2-5H,11H2,1H3 |

InChI Key |

LVMPCYMJJSPAHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC=CC=C2C1=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.